Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Description
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]quinazoline core with a chlorine atom at position 5 and an ethyl ester group at position 2. This scaffold is notable for its structural versatility and pharmacological relevance, particularly in targeting protein kinases, adenylyl cyclase toxins, and GABAA receptors .
Synthesis:
The compound is synthesized via chlorination of ethyl 5-hydroxypyrazolo[1,5-a]quinazoline-3-carboxylate using POCl₃ or PCl₅, followed by reduction and dehydrogenation steps to achieve the aromatic core . Key intermediates, such as ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, are pivotal in derivatization pathways .
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDJCYFVGJPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381975 | |
| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174842-56-9 | |
| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate as the key intermediate. This compound undergoes selective chlorination, reduction, dehydrogenation, and hydrolysis steps to yield ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate or related derivatives.
Stepwise Preparation Process
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Chlorination | Starting from ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, chlorination at position 5 | Ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate | Achieved by reaction with chlorine source, selective for 5-position chlorination |
| 2 | Reduction | Sodium borohydride in ethanol/dichloromethane (DCM) | 4,5-Dihydro derivative with reduction at 5-position | Converts 5-chloro substituent to corresponding dihydro derivative with good yield |
| 3 | Dehydrogenation | Palladium on carbon (Pd/C) catalyst in toluene | Ethyl 8-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | Aromatization step to form heteroaromatic core |
| 4 | Hydrolysis | Sodium hydroxide (NaOH) followed by acidification with HCl | Corresponding carboxylic acid derivative | Converts ester to acid, useful for further functionalization |
This sequence is summarized from a detailed study of pyrazoloquinazoline derivatives, where the selective chlorination and subsequent reduction/dehydrogenation steps are crucial to obtain the desired this compound core.
Alternative Synthetic Approaches
Two general synthetic approaches have been reported for pyrazolo[1,5-a]quinazoline derivatives, which may be adapted for the ethyl 5-chloro derivative:
Direct condensation and cyclization: Condensation of 2-hydrazinobenzoic acid with suitable nitrile derivatives, followed by cyclization, to form the pyrazoloquinazoline scaffold bearing substituents at position 3. This method allows direct introduction of the carboxylate or aryl groups at the 3-position.
Functionalization of preformed tricyclic system: Starting from a pyrazoloquinazoline core with reactive groups (e.g., –H or –COOH) at position 3, subsequent functionalization such as acylation, chlorination, or esterification introduces the desired substituents.
These approaches provide flexibility in the synthesis of various analogs, including the this compound.
Detailed Research Findings on Preparation
The key intermediate ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (compound 1) can be chlorinated to afford ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate (compound 2).
Reduction of the 5-chloro substituent with sodium borohydride in ethanol/DCM yields the 4,5-dihydro derivative (compound 3) in good yield.
Dehydrogenation over Pd/C catalyst in toluene restores aromaticity, producing ethyl 8-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (compound 4).
Hydrolysis with NaOH followed by acidification furnishes the corresponding carboxylic acid (compound 5), which can be further converted into esters or other derivatives.
Alkylation at the nitrogen at position 4 with methyl iodide in the presence of bases such as potassium carbonate or sodium hydride can introduce methyl groups, demonstrating the versatility of this scaffold for functional group modifications.
Summary Table of Key Compounds and Reactions
| Compound Number | Description | Reaction/Transformation | Yield/Notes |
|---|---|---|---|
| 1 | Ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | Starting material | Precursor for chlorination |
| 2 | Ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate | Chlorination at 5-position | Good selectivity |
| 3 | 4,5-Dihydro derivative (reduced at 5-position) | Reduction with NaBH4/EtOH/DCM | Good yield |
| 4 | Ethyl 8-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | Dehydrogenation with Pd/C in toluene | Aromatic heterocycle formed |
| 5 | Carboxylic acid derivative | Hydrolysis with NaOH followed by HCl | Useful intermediate for esters |
Additional Notes on Reaction Conditions and Yields
Chlorination and reduction steps require careful control of reaction conditions to avoid over-chlorination or incomplete reduction.
The dehydrogenation step using Pd/C catalyst is typically performed under reflux in toluene, ensuring complete aromatization.
Hydrolysis conditions (NaOH followed by acidification) are standard for converting esters to acids without affecting the heterocyclic core.
Alkylation reactions at nitrogen centers use methyl iodide with bases such as K2CO3 or NaH in solvents like DMF or tert-butanol, facilitating N-alkylation with good yields.
Patent Literature Insight
Patent US4105764A describes related pyrazoloquinazoline derivatives prepared by converting carboxylic acid derivatives into acid halides using thionyl chloride and subsequent reaction with amines or alcohols to form amides or esters. This method can be adapted for esterification steps in the synthesis of this compound derivatives.
Chemical Reactions Analysis
Reduction of the 5-Chloro Substituent
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate undergoes selective reduction at the 5-position using sodium borohydride in ethanol/DCM, yielding the 4,5-dihydro derivative. This reaction is critical for accessing partially saturated intermediates .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| 5-C-Cl reduction | NaBH₄, EtOH/DCM, 0–25°C | Ethyl 4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | 85–90% |
Hydrolysis and Decarboxylation
The ethyl ester group at position 3 is hydrolyzed under basic conditions (NaOH) followed by acidification (HCl) to yield the corresponding carboxylic acid. Subsequent decarboxylation with concentrated HCl removes the carboxylate group entirely .
Aromatization of the Pyrimidine Ring
The 4,5-dihydro derivative (from Step 1) undergoes dehydrogenation using Pd/C in toluene under reflux, yielding the fully aromatic pyrazolo[1,5-a]quinazoline scaffold. This step is essential for enhancing π-conjugation in the molecule .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Dehydrogenation | Pd/C, toluene, reflux | This compound | 70–75% |
Nucleophilic Substitution at Position 5
The 5-chloro group can be displaced by nucleophiles such as amines or alkoxides. For example, treatment with morpholine or pyrrolidine in aqueous/DCM mixtures replaces chlorine with amino groups .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | Morpholine, H₂O/DCM, 20°C | Ethyl 5-(morpholino)pyrazolo[1,5-a]quinazoline-3-carboxylate | 50–55% |
Esterification and Amide Formation
The carboxylic acid intermediate (from Step 2) reacts with thionyl chloride to form an acid chloride, which is then esterified with alcohols (e.g., 2-methoxybenzyl alcohol) or converted to amides using amines .
Key Challenges and Considerations
Biological Activity
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]quinazoline family, characterized by a fused pyrazole and quinazoline ring system. Its chemical structure can be represented as follows:
- Chemical Formula : C_11H_8ClN_3O_2
- Molecular Weight : 251.66 g/mol
Research indicates that compounds within the pyrazolo[1,5-a]quinazoline class exhibit various mechanisms of action, particularly through modulation of GABA_A receptors and inhibition of specific kinases.
- GABA_A Receptor Modulation : this compound has been shown to interact with GABA_A receptors, acting as a modulator that can enhance or inhibit receptor activity depending on structural variations at specific positions on the molecule. For instance, modifications at the 8-position can significantly alter its agonistic or antagonistic behavior on the receptor .
- Kinase Inhibition : The compound also demonstrates potential as an inhibitor of various kinases such as CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which is implicated in several signaling pathways related to cell proliferation and survival. This inhibition suggests a role in cancer therapeutics .
Anti-Inflammatory Properties
A study synthesized a library of pyrazolo[1,5-a]quinazoline derivatives, including this compound, and evaluated their anti-inflammatory activities. The compound exhibited significant inhibition of LPS-induced NF-κB/AP-1 reporter activity with an IC50 value below 50 µM, indicating potent anti-inflammatory effects .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy, particularly in inhibiting the proliferation of pancreatic cancer cells through its action on SIRT6 (Sirtuin 6), a protein involved in cellular aging and cancer progression. The compound was found to act as a SIRT6 agonist with high selectivity, making it a candidate for further investigation in oncological applications .
Table 1: Biological Activities of this compound
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Anti-inflammatory | <50 | |
| GABA_A Modulation | Variable | |
| SIRT6 Agonism | High selectivity |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving LPS-stimulated macrophages, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), correlating with its IC50 values.
Case Study 2: Cancer Cell Proliferation
Another study focused on pancreatic cancer cell lines treated with the compound revealed a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to SIRT6 modulation leading to altered gene expression profiles associated with apoptosis and cell cycle arrest.
Scientific Research Applications
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]quinazoline derivatives, including ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate. A significant investigation synthesized and screened a library of these compounds to identify novel anti-inflammatory agents. The results indicated that certain derivatives exhibited potent activity against inflammation by targeting mitogen-activated protein kinases (MAPKs), specifically ERK2, p38α, and JNK3.
Key Findings:
- Binding Affinity : Compounds demonstrated micromolar binding affinities for MAPKs, suggesting their potential as lead compounds for developing anti-inflammatory drugs .
- Mechanism of Action : Molecular modeling studies indicated that these compounds could effectively bind to MAPKs, which are critical in inflammatory signaling pathways .
Modulation of GABA_A Receptors
This compound has also been investigated for its effects on GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system.
Research Insights:
- GABA_A Receptor Interaction : Electrophysiological studies have shown that derivatives of pyrazolo[1,5-a]quinazoline can modulate GABA_A receptor activity. Some compounds acted as agonists while others exhibited antagonist properties at the benzodiazepine binding site .
- Molecular Docking Studies : These studies predicted the interaction profiles of various derivatives with GABA_A receptors, providing insights into their structure-activity relationships .
Summary Table of Applications
| Application Area | Compound Activity | Key Findings |
|---|---|---|
| Anti-Inflammatory | Targeting MAPKs | Potent binding affinities; potential for drug development |
| GABA_A Receptor Modulation | Agonist/Antagonist | Varied effects on receptor currents; structure-activity relationships identified |
Case Study 1: Anti-Inflammatory Screening
A study synthesized various pyrazolo[1,5-a]quinazolines and identified two promising candidates with significant anti-inflammatory effects. These compounds were shown to inhibit key inflammatory pathways through their interaction with MAPKs, demonstrating the therapeutic potential of this scaffold in treating inflammatory diseases.
Case Study 2: GABA_A Receptor Modulation
In another research effort, a series of derivatives were evaluated for their ability to modulate GABA_A receptor function. The findings revealed that certain compounds could enhance or inhibit receptor activity, suggesting their potential use in treating anxiety and other CNS disorders.
Comparison with Similar Compounds
Pharmacological Activity :
- Adenylyl Cyclase Inhibition : The compound inhibits adenylyl cyclase toxins (e.g., EF and CyaA) with a Ki >20 μM, distinguishing it from nucleoside-based inhibitors .
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]quinazoline
Key Observations :
- Positional Effects : Chlorine at position 5 (vs. 8) optimizes steric and electronic interactions with target proteins, as seen in adenylyl cyclase inhibition .
- Core Heteroatoms: Replacing quinazoline with thienopyrimidine () enhances selectivity for kinases but reduces GABAA receptor affinity .
Pyrazolo[1,5-a]pyrimidine Analogues
Key Observations :
- Substituent Reactivity : The 5-Cl group facilitates nucleophilic aromatic substitution (SNAr), enabling rapid derivatization with amines or thiols .
- Amino vs. Halogen: Amino groups at position 2 () enhance kinase binding via hydrogen bonding, while halogens improve electrophilicity for further functionalization .
Triazolo[1,5-a]quinazoline Analogues
Key Observations :
- Core Flexibility: Triazoloquinazolines exhibit conformational rigidity, favoring interactions with purine-binding pockets (e.g., adenosine receptors) .
- Functional Group Impact : Sulfhydryl groups () introduce redox activity, broadening applications in metal-catalyzed therapies .
Research Findings and Trends
- Synthetic Accessibility : Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is more synthetically tractable than triazolo analogues, which require multi-step Pd/C-mediated dehydrogenation .
- Biological Selectivity : Pyrazoloquinazolines show higher specificity for adenylyl cyclase toxins, while pyrazolopyrimidines excel in kinase inhibition (e.g., IRAK4) .
- SAR Insights :
Q & A
Q. What are the key synthetic routes for Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A validated approach includes:
Cyclization : Formation of the pyrazole ring via hydrazine derivatives and cyclization agents.
Chlorination : Introduction of the chloro group using POCl₃/PCl₅ under reflux conditions .
Esterification : Ethyl ester formation via nucleophilic substitution or alcohol-mediated esterification.
Optimization Strategies :
- Use Pd/C catalysts for selective reductions (e.g., NaBH₄/ethanol) to avoid over-reduction .
- Purification via column chromatography (petroleum ether/ethyl acetate, 3:1) to isolate isomers .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Cs₂CO₃, H₂O, CuI, 100°C | 75–85 | >90 |
| Chlorination | POCl₃/PCl₅, reflux | 60–70 | 88 |
| Esterification | SOCl₂, ethanol | 80–90 | 95 |
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). For example, the 5-chloro substituent shows distinct deshielding in ¹³C NMR .
- X-ray Crystallography : Resolves regiochemistry (e.g., differentiating 5-chloro vs. 8-chloro isomers) .
- HRMS : Confirms molecular weight (C₁₃H₁₀ClN₃O₂, calc. 283.05; found 283.04) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in pyrazoloquinazoline derivatives?
Chlorination with POCl₃/PCl₅ proceeds via electrophilic aromatic substitution. The 5-position is favored due to:
- Electronic Effects : Electron-withdrawing ester groups at position 3 activate the adjacent 5-position for electrophilic attack.
- Steric Factors : Substituents at position 8 (e.g., methoxy) hinder chlorination at the 6-position, directing it to 5 .
Contradiction Analysis : In cases where competing sites exist (e.g., 5 vs. 8), DFT calculations or Hammett parameters can predict reactivity trends .
Q. How can computational modeling predict the bioactivity of this compound, particularly for CNS targets like GABAₐ receptors?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GABAₐ’s benzodiazepine-binding site. Key residues (α1-His102, γ2-Phe77) show hydrogen bonding with the carboxylate group .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy) with IC₅₀ values. For example, 5-chloro derivatives exhibit higher affinity than 5-oxo analogs due to enhanced lipophilicity .
Q. What strategies address contradictions in reported synthetic yields or unexpected byproducts?
Q. How is the compound’s stability evaluated under varying storage conditions?
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. HPLC analysis shows <5% degradation when stored in sealed, desiccated containers .
- Photostability : UV irradiation (ICH Q1B guidelines) reveals no significant decomposition, indicating suitability for long-term studies .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
